molecular formula C9H7BrN2O2 B13273128 5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13273128
M. Wt: 255.07 g/mol
InChI Key: DCPVUVUFYGNMGI-UHFFFAOYSA-N
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Description

5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid (CAS: 1248005-62-0) is a pyridine derivative with a molecular formula of C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol . Its structure features a bromine atom at position 5, a prop-2-yn-1-yl amino group at position 2, and a carboxylic acid moiety at position 2.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

5-bromo-2-(prop-2-ynylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-2-3-11-8-7(9(13)14)4-6(10)5-12-8/h1,4-5H,3H2,(H,11,12)(H,13,14)

InChI Key

DCPVUVUFYGNMGI-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=C(C=C(C=N1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-3-methylpyridine to obtain 2-amino-5-bromo-3-methylpyridine . This intermediate can then undergo further reactions to introduce the prop-2-yn-1-ylamino group and the carboxylic acid group at the desired positions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The prop-2-yn-1-ylamino group can engage in coupling reactions, such as Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are often used in Sonogashira coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The prop-2-yn-1-ylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid with structurally related pyridine derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications References
5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid C₉H₇BrN₂O₂ 255.07 -Br (C5), -NH-(prop-2-yn-1-yl) (C2), -COOH (C3) Potential for click chemistry, drug development
5-Bromonicotinic acid C₆H₄BrNO₂ 202.01 -Br (C5), -COOH (C3) Building block for pharmaceuticals
5-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic acid C₁₃H₁₀BrNO₃ 308.13 -Br (C5), -O-benzyl (C3), -COOH (C2) Altered solubility, supramolecular interactions
5-Bromo-2-(trifluoromethyl)nicotinic acid C₇H₃BrF₃NO₂ 270.00 -Br (C5), -CF₃ (C2), -COOH (C3) Enhanced metabolic stability, agrochemicals
3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid C₉H₈BrNO₃ 258.07 -Br (C5), -OCH₃ (C2), -CH₂CH₂COOH (C3) Conjugation for polymer/materials science

Key Observations:

Substituent Effects on Reactivity: The prop-2-yn-1-yl amino group in the target compound enables alkyne-mediated click reactions, a feature absent in simpler analogs like 5-bromonicotinic acid . The trifluoromethyl group in 5-bromo-2-(trifluoromethyl)nicotinic acid enhances electron-withdrawing effects, increasing acidity and metabolic stability compared to the target compound .

Hydrogen Bonding and Crystal Packing :

  • The carboxylic acid group in all compounds facilitates strong hydrogen bonding, but substituents like benzyloxy (in 5-bromo-3-(phenylmethoxy)-2-pyridinecarboxylic acid) introduce steric bulk, altering crystal packing and solubility .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves bromination and amination steps, similar to routes described for 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (). However, the propynyl group may require careful handling due to alkyne reactivity .

Applications: Drug Development: The target compound’s amino and carboxylic acid groups make it a versatile intermediate for kinase inhibitors or PROTACs. In contrast, 5-bromonicotinic acid is a common precursor for antiviral agents . Materials Science: The acrylic acid derivative () is tailored for polymerization, while the target compound’s alkyne group suits bioorthogonal labeling .

Research Findings and Data

Solubility and Stability:

  • 5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO), similar to 5-bromonicotinic acid .
  • The trifluoromethyl analog () exhibits higher lipophilicity (logP ~2.1) compared to the target compound (logP ~1.5), impacting membrane permeability .

Biological Activity

5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid (CAS No. 1248005-62-0) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
IUPAC Name5-bromo-2-(prop-2-yn-1-ylamino)pyridine-3-carboxylic acid
InChI KeyQYMVLBHNNXOAGW-UHFFFAOYSA-N

The biological activity of 5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate the activity of various enzymes and receptors, which can lead to significant biological effects.

Potential Targets:

  • Enzymatic Inhibition : It may inhibit certain kinases involved in inflammatory pathways.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.

Antimicrobial Activity

Research indicates that 5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine derivatives exhibit notable antimicrobial properties. A study highlighted the compound's effectiveness against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

Antimicrobial Efficacy Data:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus16.4
Escherichia coli12.4
Bacillus cereus16.5
Klebsiella pneumoniae16.1

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant bacterial strains .

Anti-inflammatory and Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory and anticancer activities. Preclinical studies have shown that it can reduce inflammation markers in vitro and exhibit cytotoxic effects on various cancer cell lines.

Case Studies:

  • Anti-inflammatory Activity : In a study comparing various compounds, derivatives of this pyridine showed greater anti-inflammatory effects than curcumin in models simulating inflammatory conditions .
  • Anticancer Effects : A series of experiments demonstrated that the compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Structure–Activity Relationship (SAR)

The biological activity of 5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine derivatives can be influenced by structural modifications. Variations in the substituents on the pyridine ring have been shown to affect potency against different biological targets.

Notable Findings:

  • Substituents at the 4-position of the pyridine ring often enhance antibacterial activity.
  • Modifications to the amino group can significantly alter the compound's ability to inhibit specific kinases involved in cancer progression .

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